molecular formula C17H17ClN4O2S B2859201 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide CAS No. 899742-04-2

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B2859201
CAS No.: 899742-04-2
M. Wt: 376.86
InChI Key: DEQUFOVRPIAKQE-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a thienopyrazole core fused with a pyrrolidinone-acetamide moiety.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-11-3-5-12(6-4-11)22-15(13-9-25-10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQUFOVRPIAKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into enzyme pockets, forming stable complexes that disrupt normal biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Core Structure Substituents Key Properties References
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide Thieno[3,4-c]pyrazole 4-Chlorophenyl at C2; pyrrolidin-1-yl-acetamide at C3 High thermal stability (inferred from analogs); potential kinase inhibition (inferred from analogs)
N-(4-Chlorophenyl)-2-(2-(4-chlorophenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide (2e) Pyrrolo[3,4-c]pyridine Dual 4-chlorophenyl groups; methyl group at C4 Melting point >300°C; confirmed via 1H/13C NMR and HRMS
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin 4-Chlorophenyl at C3; 4-methylphenyl-acetamide at sulfanyl position Structural analog with thioether linkage; ZINC2719985 (database ID)
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) Thiadiazole p-Tolylamino-acetamide; phenylpropanamide tail Purchased from Ryan Scientific; potential kinase inhibitor scaffold
3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione Pyrrolo[3,4-c]pyrrole Dual 4-chlorophenyl groups; diketone structure Nanoparticulate substance; registered in 2018

Structural and Functional Insights

Core Heterocycles: The thieno[3,4-c]pyrazole core in the target compound distinguishes it from pyrrolo[3,4-c]pyridine (2e) and thieno[3,2-d]pyrimidin (8). These cores influence π-π stacking and hydrogen-bonding patterns, critical for crystallinity and target binding . The thiadiazole core in compound 7 lacks fused aromaticity, reducing rigidity compared to the target compound’s thienopyrazole system .

Substituent Effects: Chlorophenyl Groups: All compounds except 7 feature 4-chlorophenyl substituents, enhancing hydrophobicity and electron-withdrawing effects. Dual chlorophenyl groups in 2e and 3,6-bis(4-chlorophenyl) derivatives (7) increase molecular weight and melting points (>300°C) . Acetamide Linkers: The target compound’s pyrrolidin-1-yl-acetamide group offers greater conformational flexibility than the rigid p-tolylamino-acetamide in 7 or the sulfanyl-acetamide in 8 .

The absence of a sulfonyl or thioether group (cf. compounds 7 and 8) in the target compound may reduce metabolic instability but limit covalent binding to targets .

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that belongs to the thienopyrazole class. This compound has garnered attention for its potential biological activities and therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H17ClN4O3SC_{16}H_{17}ClN_{4}O_{3}S, with a molecular weight of approximately 380.8 g/mol. It features a thieno[3,4-c]pyrazole core structure with a chlorophenyl group and a pyrrolidinylacetamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H17ClN4O3SC_{16}H_{17}ClN_{4}O_{3}S
Molecular Weight380.8 g/mol
CAS Number946354-16-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities or receptor functions that are critical for cellular signaling pathways.

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis. This inhibition could lead to reduced cell proliferation in cancerous tissues.
  • Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), influencing pathways associated with inflammation and cellular stress responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)
MCF7 (Breast)22.54
T47D (Breast)5.08
A549 (Lung)15.00

These findings indicate that the compound can effectively inhibit the growth of certain cancer cells at micromolar concentrations.

Anti-inflammatory Effects

This compound has shown potential in modulating inflammatory responses. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to control groups receiving no treatment.
  • Toxicology Reports : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary studies.

Q & A

Q. How do structural variations in analogues affect bioactivity?

Structural Feature Biological Impact Reference
4-Chlorophenyl vs. 4-FluorophenylHigher lipophilicity with Cl improves membrane permeability but reduces metabolic stability
Pyrrolidinyl vs. Piperidinyl AcetamidePyrrolidine’s smaller ring enhances target selectivity by reducing steric hindrance
Thieno[3,4-c]pyrazole vs. Pyrido[3,4-d]pyrimidineThienopyrazole shows stronger π-π stacking with aromatic enzyme pockets

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